4,4'-Azoxydiphenetole
Overview
Description
Synthesis Analysis
The synthesis of organoboron compounds, which share a similar complexity to 4,4'-Azoxydiphenetole, involves detailed preparation methods that can offer insights into the synthetic pathways that might be used for 4,4'-Azoxydiphenetole. For instance, the preparation and structural elucidation of complex organoboron compounds, including those with azoxy groups, typically involve multistep synthetic routes, starting from basic aromatic compounds and leading to the desired azoxy functionalities through controlled oxidation reactions (Kliegel et al., 1984).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 4,4'-Azoxydiphenetole, such as those involving organoboron frameworks, reveals detailed information about crystal and molecular structures. Techniques like X-ray crystallography are commonly employed to ascertain the geometric parameters, including bond lengths and angles, which contribute to the overall stability and properties of the molecules. The structures of these compounds often exhibit interesting features such as non-planar rings and unusual bond distances due to steric hindrance (Kliegel et al., 1984).
Chemical Reactions and Properties
Chemical reactions and properties of complex organoboron compounds provide a framework for understanding the reactivity of azoxy compounds. These compounds participate in a variety of chemical reactions, including those with nucleophiles and electrophiles, that are pivotal in modifying their chemical structures or producing new compounds. Their chemical properties, such as reactivity towards hydrolysis or oxidation, are crucial for their applications in material science and organic synthesis (Kliegel et al., 1983).
Physical Properties Analysis
The physical properties of azoxy compounds, including 4,4'-Azoxydiphenetole, can be deduced from studies on related substances. Properties such as solubility, melting points, and crystalline structures are significant for their application in material science. The crystalline structure affects the compound's stability, solubility, and overall physical appearance. These properties are determined using various analytical techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction (Rettig et al., 1974).
Chemical Properties Analysis
The chemical properties of azoxy compounds like 4,4'-Azoxydiphenetole are influenced by their molecular structure. The azoxy functional group (-N=N(O)-) imparts unique chemical behaviors to these compounds, including redox reactions, photochemical properties, and interactions with other chemical entities. Their reactivity can be explored through studies on their oxidation states, potential for forming derivatives, and the conditions under which they undergo chemical transformations (Whitesides et al., 1995).
Scientific Research Applications
Gas Chromatography
4,4'-Azoxydiphenetole (ADP) has been studied for its use in gas chromatography, particularly for the analysis of volatile oil constituents. ADP-packed columns exhibit distinctive shifts in solute sequences, making them suitable for studying various compounds. ADP is noted to be effective for terpene hydrocarbons, such as caryophyllene. This application is beneficial for chemical analysis and separation techniques (Betts, 1991).
Structural Studies
Research on the crystal and molecular structures of compounds related to 4,4'-Azoxydiphenetole has been conducted. These studies provide insights into the bonding, molecular geometry, and interactions of such compounds, which are essential for understanding their chemical properties and potential applications in various fields like material science and nanotechnology (Rettig, Trotter, & Kliegel, 1974).
Coordination Compounds and Adsorption Properties
Investigations into coordination compounds with 4,4'-azopyridine, a related compound, have shed light on their structural characteristics and methane adsorption properties. These findings are significant in the development of new materials for gas storage and separation technologies (Kondo et al., 2000).
Molecular Charge Storage
Research on porphyrin dyads bearing carbon tethers, including structures with 4,4'-diphenylethyne, highlights their potential in high-density molecular charge storage on silicon surfaces. This application is particularly relevant in the field of molecular-based information storage, a growing area in nanotechnology and electronics (Thamyongkit et al., 2006).
Polyimide Synthesis
4,4'-Azoxydiphenetole-related compounds are used in the synthesis of organosoluble polyimides. These polyimides have been studied for their inherent viscosity, solubility, and thermal properties. Such research is crucial for the development of materials with specific mechanical and thermal characteristics, useful in various industrial applications (Qiu & Zhang, 2005).
Enzymatic Synthesis of Photoactive Polymers
The enzymatic synthesis of photoactive azopolymers, such as poly(4-phenylazophenol), from compounds related to 4,4'-Azoxydiphenetole, indicates potential applications in the development of materials with unique optical properties. This research is relevant in areas like photonics and materials science (Liu et al., 2000).
Safety And Hazards
4,4’-Azoxydiphenetole is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is also very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
properties
IUPAC Name |
(4-ethoxyphenyl)-(4-ethoxyphenyl)imino-oxidoazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-15-9-5-13(6-10-15)17-18(19)14-7-11-16(12-8-14)21-4-2/h5-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUICZVHSJNKDBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Azoxydiphenetole | |
CAS RN |
4792-83-0 | |
Record name | 4,4'-Azoxydiphenetole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diazene, bis(4-ethoxyphenyl)-, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-azoxyphenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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